N-(3'-Acetyl-5,7-dimethyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide
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Overview
Description
N-(3’-Acetyl-5,7-dimethyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(3’-Acetyl-5,7-dimethyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves multiple steps. The starting materials typically include 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one and methyl hydrazinecarbodithioate. The reaction proceeds through the formation of intermediate hydrazine derivatives, which are then treated with hydrazonoyl chloride derivatives to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential therapeutic applications due to its antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3’-Acetyl-5,7-dimethyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets and pathways involved include enzymes and proteins critical for microbial survival.
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular architecture . The uniqueness of N-(3’-Acetyl-5,7-dimethyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide lies in its specific combination of functional groups, which contribute to its distinct biological properties.
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-acetyl-5',7'-dimethyl-2'-oxo-1'-[(4-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-14(2)33-20-9-7-19(8-10-20)13-28-22-16(4)11-15(3)12-21(22)25(23(28)32)29(18(6)31)27-24(34-25)26-17(5)30/h7-12,14H,13H2,1-6H3,(H,26,27,30) |
InChI Key |
QTUWHSFPTKPSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CC4=CC=C(C=C4)OC(C)C)N(N=C(S3)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
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